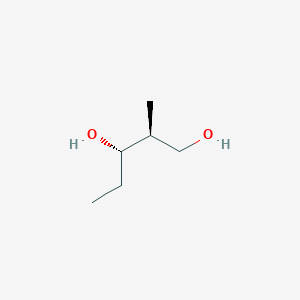

(2S,3S)-2-Methyl-1,3-pentanediol

Description

Structure

3D Structure

Properties

CAS No. |

94953-91-0 |

|---|---|

Molecular Formula |

C6H14O2 |

Molecular Weight |

118.17 g/mol |

IUPAC Name |

(2S,3S)-2-methylpentane-1,3-diol |

InChI |

InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 |

InChI Key |

SPXWGAHNKXLXAP-WDSKDSINSA-N |

Isomeric SMILES |

CC[C@@H]([C@@H](C)CO)O |

Canonical SMILES |

CCC(C(C)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

(2S,3S)-2-Methyl-1,3-pentanediol: A Comprehensive Technical Guide

This technical guide provides a detailed overview of the chemical properties, synthesis methodologies, and potential applications of (2S,3S)-2-Methyl-1,3-pentanediol, geared towards researchers, scientists, and professionals in drug development. While experimental data for this specific stereoisomer is limited in publicly available literature, this document compiles the available computed data and outlines general stereoselective synthesis strategies that can be employed for its preparation.

Chemical and Physical Properties

This compound, with the CAS number 94953-91-0, is a chiral organic compound containing two stereocenters. Its structure consists of a five-carbon chain with hydroxyl groups at positions 1 and 3, and a methyl group at position 2. The "(2S,3S)" designation specifies the absolute stereochemistry at these chiral centers.

Table 1: Physicochemical Properties of 2-Methyl-1,3-pentanediol and its Stereoisomers

| Property | This compound (Computed) | 2-Methyl-1,3-pentanediol (Computed) | 2-Methyl-1,3-pentanediol (Experimental) |

| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂[1] | - |

| Molecular Weight | 118.17 g/mol [2] | 118.17 g/mol [1] | - |

| XLogP3 | 0.6 | 0.6[1] | - |

| Hydrogen Bond Donor Count | 2 | 2[1] | - |

| Hydrogen Bond Acceptor Count | 2 | 2[1] | - |

| Rotatable Bond Count | 3 | 3 | - |

| Topological Polar Surface Area | 40.5 Ų[2] | 40.5 Ų[1] | - |

| Kovats Retention Index | - | - | 1005 (Semi-standard non-polar)[1] |

| Boiling Point | - | - | 215.8°C at 760 mmHg[3] |

| Flash Point | - | - | 108.5°C[3] |

Note: The majority of the data for the specific (2S,3S) stereoisomer is computed and should be considered as an estimate. Experimental data for the generic compound is provided for context.

Experimental Protocols for Synthesis

The stereoselective synthesis of 1,3-diols is a well-established area of organic chemistry. While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, several general methodologies can be adapted to achieve this target molecule with high stereocontrol. The key challenge lies in controlling the stereochemistry at both the C2 and C3 positions.

Asymmetric Aldol Reaction Followed by Diastereoselective Reduction

A common and effective strategy for the synthesis of syn-1,3-diols, such as the (2S,3S) isomer, involves an asymmetric aldol reaction to set one stereocenter, followed by a diastereoselective reduction of the resulting ketone to establish the second.[4][5][6]

Methodology Outline:

-

Asymmetric Aldol Condensation: A chiral auxiliary or a chiral catalyst is used to control the stereoselective addition of a propanal enolate to another aldehyde, such as propionaldehyde. This reaction forms a β-hydroxy ketone with the desired stereochemistry at the α-carbon. The use of proline-derived organocatalysts has shown high enantioselectivity in similar reactions.[4][6]

-

Diastereoselective Reduction: The resulting β-hydroxy ketone is then reduced to the corresponding diol. The choice of reducing agent is critical for controlling the stereochemistry of the newly formed hydroxyl group. Chelating-controlled reductions, for instance using reagents like diisobutylaluminium hydride (DIBAL-H) or zinc borohydride, often favor the formation of the syn-diol. The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst is another powerful method for achieving high enantioselectivity.[4]

-

Purification: The final product is purified using standard laboratory techniques such as column chromatography to isolate the desired this compound.

Rhenium-Catalyzed Allylic Alcohol Transposition

A more recent and highly stereoselective method involves the rhenium-catalyzed[7][8]-allylic alcohol transposition.[7] This methodology can convert δ-hydroxymethyl homoallylic alcohols into 2-methyl-1,3-syn-diols with excellent diastereoselectivity.

Methodology Outline:

-

Preparation of Starting Material: An appropriate (E)- or (Z)-δ-hydroxymethyl-anti-homoallylic alcohol is synthesized. The stereochemistry of this starting material will dictate the final stereochemistry of the diol.

-

Rhenium-Catalyzed Transposition: The allylic alcohol is treated with a catalytic amount of a rhenium oxide species (e.g., Re₂O₇) in the presence of an acetal, such as 2,2-dimethoxypropane. This catalyzes the transposition of the allylic alcohol to form the acetal of the corresponding 2-methyl-1,3-syn-diol.

-

Hydrolysis of the Acetal: The resulting acetal is then hydrolyzed under acidic conditions to yield the free this compound.

-

Purification: The final product is purified by chromatographic methods.

Applications in Drug Development

A thorough search of scientific and patent literature did not reveal any specific applications of this compound in drug development or as a biologically active molecule. There is no available information linking this compound to any particular signaling pathways or mechanisms of action in a biological context.

However, chiral 1,3-diols are important structural motifs found in a variety of biologically active natural products, including polyketides and macrolide antibiotics.[5] Therefore, it is plausible that this compound could serve as a chiral building block in the synthesis of more complex pharmaceutical compounds. Its stereodefined structure makes it a potentially valuable intermediate for creating molecules with specific three-dimensional arrangements, which is often crucial for biological activity.

Safety and Handling

Specific safety and handling data for this compound is not available. For the general compound 2-Methyl-1,3-pentanediol, it is not classified as a hazardous substance according to GHS criteria by the majority of notifiers.[1] However, as with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area.

Conclusion

This compound is a chiral diol with potential as a synthetic intermediate. While specific experimental data and direct applications in drug development are currently not well-documented, its chemical properties can be estimated through computational methods. Established stereoselective synthesis routes for 1,3-diols, such as asymmetric aldol reactions followed by reduction or rhenium-catalyzed allylic transpositions, provide viable pathways for its preparation. Further research is needed to fully characterize this specific stereoisomer and explore its potential in medicinal chemistry and other areas of chemical synthesis.

References

- 1. 2-Methyl-1,3-pentanediol | C6H14O2 | CID 61099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R,3S)-2-methylpentane-1,3-diol | C6H14O2 | CID 10877093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-1,3-pentanediol | CAS#:149-31-5 | Chemsrc [chemsrc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed [1,3]-allylic alcohol transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Enantioselective Synthesis of (2S,3S)-2-Methyl-1,3-pentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stereocontrolled synthesis of chiral 1,3-diols is a cornerstone of modern organic chemistry, providing critical building blocks for a vast array of biologically active natural products and pharmaceutical agents. Among these, (2S,3S)-2-Methyl-1,3-pentanediol, a syn-1,3-diol, represents a key structural motif. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of this valuable chiral building block, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The enantioselective synthesis of this compound primarily relies on two powerful and complementary strategies:

-

Asymmetric Aldol Reaction followed by Diastereoselective Reduction: This is one of the most reliable and widely employed methods for constructing syn-1,3-diols. The initial step involves an asymmetric aldol reaction between propanal and propanone (acetone) or a suitable derivative, catalyzed by a chiral catalyst to establish the C2 and C3 stereocenters in a β-hydroxy ketone intermediate. Subsequent diastereoselective reduction of the ketone functionality yields the desired syn-diol.

-

Chemoenzymatic and Biocatalytic Approaches: These methods leverage the high stereoselectivity of enzymes for either the kinetic resolution of a racemic mixture of the diol or its precursors, or for the asymmetric reduction of a prochiral ketone. Enzymes such as lipases, ketoreductases, and alcohol dehydrogenases are commonly employed to achieve high enantiomeric excess.

Asymmetric Aldol and Reduction Approach

A robust and highly selective method involves a two-step sequence: an organocatalyzed asymmetric aldol reaction followed by a stereoselective reduction of the resulting β-hydroxy ketone.

Step 1: Asymmetric Aldol Reaction

The reaction of propanal with acetone, catalyzed by a proline-derived organocatalyst in the presence of a Lewis acid co-catalyst, can afford the (S)-4-hydroxy-3-methylpentan-2-one intermediate with high enantioselectivity.

Step 2: Diastereoselective Reduction

The resulting chiral β-hydroxy ketone is then reduced to the this compound. The stereochemical outcome of this reduction is crucial. Reagents such as those employing Corey-Bakshi-Shibata (CBS) catalysts are well-suited for the stereoselective reduction of the ketone, leading to the desired syn-diol.

Experimental Protocols

Step 1: Synthesis of (S)-4-hydroxy-3-methylpentan-2-one

-

Materials:

-

Propanal (1.0 equiv)

-

Acetone (5.0 equiv)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 equiv)

-

Trifluoroacetic acid (TFA) (0.1 equiv)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

To a stirred solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether and trifluoroacetic acid in dichloromethane at room temperature, add acetone.

-

Cool the mixture to 0 °C and add propanal dropwise over 10 minutes.

-

Stir the reaction mixture at 0 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (S)-4-hydroxy-3-methylpentan-2-one.

-

Step 2: Synthesis of this compound

-

Materials:

-

(S)-4-hydroxy-3-methylpentan-2-one (1.0 equiv)

-

(R)-CBS-oxazaborolidine solution (1.0 M in toluene, 0.1 equiv)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

To a solution of (R)-CBS-oxazaborolidine in anhydrous THF at 0 °C, add borane-dimethyl sulfide complex dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of (S)-4-hydroxy-3-methylpentan-2-one in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of syn-1,3-diols using asymmetric aldol and reduction methodologies, based on literature for analogous substrates.

| Step | Method | Catalyst/Reagent | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1. Aldol Reaction | Organocatalytic Asymmetric Aldol | Proline-derived catalyst/Cu(OTf)₂ | DMSO/H₂O | ~92 | 91:9 | >99 |

| 2. Reduction | Asymmetric Reduction | (R)-CBS-oxazaborolidine/BH₃·SMe₂ | THF | High | >95:5 | >99 |

Chemoenzymatic and Biocatalytic Strategies

Enzymes offer a highly selective and environmentally benign alternative for the synthesis of chiral diols.

Kinetic Resolution

In a kinetic resolution approach, a racemic mixture of a precursor to 2-methyl-1,3-pentanediol is treated with an enzyme, typically a lipase, which selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Asymmetric Reduction

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of a prochiral diketone or hydroxy ketone to yield the desired chiral diol with high enantiomeric and diastereomeric purity.

Quantitative Data for Related Enzymatic Reductions

The following table presents data for the biocatalytic reduction of related β,δ-diketo esters, illustrating the potential of these methods.[1][2]

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

| Lactobacillus brevis ADH | tert-Butyl 6-chloro-3,5-dioxohexanoate | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | 72 | >99 | N/A |

| Baker's Yeast | tert-Butyl 6-chloro-3,5-dioxohexanoate | tert-Butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate | 50 | 90-94 | N/A |

Visualizing the Synthetic Pathways

Asymmetric Aldol and Reduction Workflow

Caption: Workflow for the synthesis of this compound.

General Chemoenzymatic Strategy

Caption: General workflow for chemoenzymatic synthesis of chiral 1,3-diols.

References

In-Depth Technical Guide to the Physical Properties of 2-Methyl-1,3-Pentanediol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the stereoisomers of 2-methyl-1,3-pentanediol. Due to the chiral nature of this molecule, it exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Understanding the unique physical properties of each stereoisomer is critical for applications in drug development, chemical synthesis, and material science, where stereochemistry can significantly influence biological activity, reaction kinetics, and material characteristics.

Stereoisomers of 2-Methyl-1,3-Pentanediol

2-Methyl-1,3-pentanediol possesses two chiral centers at the C2 and C3 positions, giving rise to two pairs of enantiomers:

-

Enantiomeric Pair 1 (anti): (2R,3R)-2-methyl-1,3-pentanediol and (2S,3S)-2-methyl-1,3-pentanediol

-

Enantiomeric Pair 2 (syn): (2R,3S)-2-methyl-1,3-pentanediol and (2S,3R)-2-methyl-1,3-pentanediol

The relationship between these stereoisomers can be visualized as follows:

Physical Property Data

| Physical Property | Mixture of Stereoisomers (CAS: 149-31-5) | (2R,3R) / (2S,3S) Stereoisomers | (2R,3S) / (2S,3R) Stereoisomers |

| Melting Point | Data not available | Expected to be identical | Expected to be identical, but different from the (2R,3R)/(2S,3S) pair |

| Boiling Point | 214-215 °C at 700 Torr[1] | Expected to be identical | Expected to be identical, but different from the (2R,3R)/(2S,3S) pair |

| Density | 0.9737 g/cm³ at 22 °C[1] | Expected to be identical | Expected to be identical, but different from the (2R,3R)/(2S,3S) pair |

| Solubility in Water | 50 g/L at 25 °C[1] | Expected to be identical | Expected to be identical, but different from the (2R,3R)/(2S,3S) pair |

| Refractive Index | 1.4486 at 22 °C[1] | Expected to be identical | Expected to be identical, but different from the (2R,3R)/(2S,3S) pair |

| Optical Rotation | Racemic mixture: 0° | Equal and opposite values | Equal and opposite values, but different in magnitude from the (2R,3R)/(2S,3S) pair |

Experimental Protocols

The determination of the physical properties of liquid compounds like the stereoisomers of 2-methyl-1,3-pentanediol requires precise and standardized methodologies. Below are detailed protocols for key physical property measurements, based on established standards.

Workflow for Physical Property Determination

1. Boiling Point Determination (Distillation Method)

This protocol is based on standard distillation principles for determining the boiling point of a liquid.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer (calibrated), heating mantle, and boiling chips.

-

Procedure:

-

Place a measured volume of the purified stereoisomer into the distillation flask, adding a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

The distillation should be carried out at a steady rate, typically 1-2 drops per second.

-

2. Density Measurement (Pycnometer Method)

This method, based on ASTM D891, provides an accurate determination of density.

-

Apparatus: Pycnometer (a specific gravity bottle of known volume), analytical balance, and a constant temperature bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance.

-

Fill the pycnometer with the liquid stereoisomer, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Carefully remove any excess liquid that has expanded and reweigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

3. Solubility Determination (OECD Guideline 105: Water Solubility)

This protocol outlines a general procedure for determining the solubility of a substance in water.

-

Apparatus: Flasks with stoppers, a constant temperature shaker or magnetic stirrer, analytical balance, and an appropriate analytical instrument for concentration measurement (e.g., GC, HPLC).

-

Procedure:

-

Add an excess amount of the stereoisomer to a known volume of water in a flask.

-

Seal the flask and agitate it at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved material to settle.

-

Carefully take an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved stereoisomer in the aliquot using a suitable and validated analytical method. This concentration represents the water solubility at that temperature.

-

4. Melting Point Determination (Capillary Method)

For stereoisomers that may be solid at room temperature or for determining freezing points.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end).

-

Procedure:

-

Finely powder the solid sample.

-

Pack a small amount of the powdered sample into the sealed end of a capillary tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has turned into a clear liquid. This range is the melting point.

-

Conclusion

The physical properties of the individual stereoisomers of 2-methyl-1,3-pentanediol are crucial for their specific applications. While experimental data for each pure stereoisomer is limited, established protocols for determining these properties are available. Further research involving the stereoselective synthesis or chiral resolution of 2-methyl-1,3-pentanediol is necessary to fully characterize and compare the physical properties of its four stereoisomers. Such data will be invaluable for researchers and professionals in the pharmaceutical and chemical industries.

References

Commercial Availability and Technical Profile of (2S,3S)-2-Methyl-1,3-pentanediol

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the commercial availability and technical specifications of the chiral compound (2S,3S)-2-Methyl-1,3-pentanediol. This specific stereoisomer, with the CAS number 94953-91-0, is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents. Due to its specific stereochemistry, direct commercial availability can be limited, often necessitating custom synthesis.

Commercial Suppliers

Direct, off-the-shelf commercial availability of this compound is not widespread. While many major chemical suppliers offer the generic 2-Methyl-1,3-pentanediol (CAS 149-31-5) as a mixture of stereoisomers, the specific (2S,3S) form is typically available through companies specializing in chiral compounds and custom synthesis.

Researchers seeking to procure this compound should consider the following approaches:

-

Inquiry with major suppliers: While not always listed in their main catalogs, major suppliers such as Sigma-Aldrich (Merck) , TCI Chemicals , and VWR may offer the specific stereoisomer on a made-to-order basis. It is advisable to directly contact their custom synthesis departments with the CAS number 94953-91-0.

-

Specialty chiral chemical suppliers: Companies that focus on the production and supply of enantiomerically pure compounds are the most likely source for this compound.

-

Custom synthesis organizations (CSOs): For larger quantities or specific purity requirements, engaging a CSO is a viable option. These organizations can perform enantioselective synthesis to produce the desired stereoisomer.

A list of potential suppliers for the generic compound, who may be contacted for the specific stereoisomer, is provided in the table below.

| Supplier Category | Potential Contacts | Notes |

| Major Chemical Suppliers | Sigma-Aldrich (Merck), TCI Chemicals, VWR, Santa Cruz Biotechnology | Inquire about custom synthesis of CAS 94953-91-0. |

| Fine & Specialty Chemicals | Inquire with companies specializing in chiral building blocks. | Availability is more likely but may require direct inquiry. |

| Custom Synthesis | Various CSOs | Recommended for specific purity grades and larger quantities. |

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 2-Methyl-1,3-pentanediol (mixture of isomers)

| Property | Value | Source |

| CAS Number | 149-31-5 | PubChem[1] |

| Molecular Formula | C₆H₁₄O₂ | PubChem[1] |

| Molecular Weight | 118.17 g/mol | PubChem[1] |

| Appearance | Colorless liquid (expected) | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Table 2: Spectroscopic Data for 2-Methyl-1,3-pentanediol (mixture of isomers)

| Technique | Data Highlights | Source |

| Mass Spectrometry (EI) | Key fragments can be referenced from the NIST WebBook entry for the generic compound. | NIST WebBook[2] |

| ¹H NMR | Spectra for related compounds like 2-Methyl-1,3-propanediol are available and can offer insights into expected peak patterns. | ChemicalBook[3] |

| ¹³C NMR | Not readily available. | |

| Infrared (IR) | Spectra for related compounds like 2-Methyl-2,4-pentanediol are available for comparison of functional group regions. | ChemicalBook[4] |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is crucial for its application in stereospecific chemical transformations. While a specific, detailed protocol for this exact molecule is not widely published, methods for the asymmetric synthesis of similar 1,3-diols can be adapted. A common strategy involves the stereoselective reduction of a corresponding β-hydroxy ketone.

Proposed Synthetic Pathway:

A potential route to this compound could involve the following key steps:

-

Synthesis of a Prochiral β-Keto Ester: Condensation of a suitable ketone and ester to form a β-keto ester.

-

Asymmetric Hydrogenation: Stereoselective reduction of the ketone functionality using a chiral catalyst (e.g., a Ru-BINAP complex) to establish the (3S) stereocenter.

-

Reduction of the Ester: Reduction of the ester group to a primary alcohol to yield the (2S,3S) diol.

Caption: A generalized workflow for the asymmetric synthesis of the target diol.

General Experimental Protocol for Asymmetric Reduction (Adapted from similar syntheses):

-

Step 1: Catalyst Preparation: In an inert atmosphere glovebox, the chiral ruthenium catalyst is prepared by dissolving the precatalyst and the chiral ligand (e.g., (S)-BINAP) in a degassed solvent like ethanol.

-

Step 2: Hydrogenation: The β-keto ester substrate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. The catalyst solution is added, and the reactor is purged and pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until completion, monitored by techniques like TLC or GC.

-

Step 3: Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the chiral β-hydroxy ester.

-

Step 4: Ester Reduction: The purified β-hydroxy ester is dissolved in an anhydrous solvent like THF and slowly added to a suspension of a reducing agent (e.g., lithium aluminum hydride) at a low temperature (e.g., 0 °C). The reaction is stirred until the ester is fully consumed.

-

Step 5: Final Work-up: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to yield the final this compound. Purity and enantiomeric excess would be determined by chiral GC or HPLC.

Potential Applications in Drug Development

While specific signaling pathway involvement for this compound is not yet documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. The "magic methyl" effect, where the introduction of a methyl group can dramatically alter the biological activity and pharmacokinetic properties of a molecule, highlights the importance of precisely substituted chiral building blocks like this diol.[5]

The 1,3-diol functionality can serve as a versatile scaffold for the synthesis of more complex molecules, including:

-

Chiral ligands for asymmetric catalysis: The diol can be used to synthesize chiral ligands for metal-catalyzed reactions, enabling the stereoselective synthesis of other drug candidates.

-

Fragments for fragment-based drug discovery (FBDD): The small, chiral nature of this molecule makes it an interesting fragment for screening against biological targets.

-

Building block for natural product synthesis: Many biologically active natural products contain polyol fragments, and this diol could serve as a key starting material.

Caption: Logical relationships of the target compound's utility in research and development.

References

Technical Guide: (2S,3S)-2-Methyl-1,3-pentanediol

CAS Number: 94953-91-0

This technical guide provides an in-depth overview of (2S,3S)-2-Methyl-1,3-pentanediol, a chiral diol of interest to researchers, scientists, and professionals in drug development. This document summarizes its chemical properties, outlines a general synthetic approach, and illustrates its role as a versatile building block in organic synthesis.

Physicochemical and Computed Properties

The following table summarizes key physicochemical and computed properties for 2-methyl-1,3-pentanediol. It is important to note that some of these properties are computed for the general structure or other stereoisomers and should be considered as estimates for the (2S,3S) isomer.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₂ | PubChem[1][2] |

| Molecular Weight | 118.17 g/mol | PubChem[1][2] |

| IUPAC Name | (2S,3S)-2-methylpentane-1,3-diol | FDA Global Substance Registration System |

| InChI | InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | FDA Global Substance Registration System |

| InChIKey | SPXWGAHNKXLXAP-WDSKDSINSA-N | FDA Global Substance Registration System |

| SMILES | CC--INVALID-LINK--CO">C@HO | FDA Global Substance Registration System |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 118.099379685 | PubChem[1] |

| Monoisotopic Mass | 118.099379685 | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

Synthesis of Chiral 1,3-Diols

A common and effective strategy involves a two-step sequence: an asymmetric aldol reaction followed by a diastereoselective reduction of the resulting β-hydroxy ketone. This approach allows for the controlled installation of the two adjacent stereocenters.

General Experimental Protocol for Asymmetric Aldol Reaction and Reduction

The following is a generalized procedure inspired by modern organocatalytic methods for the synthesis of chiral β-hydroxy ketones, which are precursors to chiral 1,3-diols.

Step 1: Asymmetric Aldol Reaction

-

To a solution of an appropriate aldehyde (e.g., propanal) and a ketone in an organic solvent (e.g., DMSO/water mixture), add a chiral organocatalyst (e.g., a proline derivative) and a Lewis acid additive (e.g., Cu(OTf)₂).

-

Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or other analytical techniques.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to yield the enantiomerically enriched β-hydroxy ketone.

Step 2: Diastereoselective Reduction

-

Dissolve the purified β-hydroxy ketone in a suitable solvent (e.g., THF) and cool the solution to a low temperature (e.g., -78 °C).

-

Add a chiral reducing agent (e.g., a solution of (R)-Me-CBS in toluene) dropwise to the solution.

-

Add a borane source (e.g., borane-dimethyl sulfide complex) and stir the reaction at low temperature.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with methanol, followed by the addition of aqueous acid.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

-

Purify the crude diol by column chromatography to obtain the desired stereoisomer of the 1,3-diol.

The enantiomeric excess and diastereomeric ratio of the final product are typically determined by chiral high-performance liquid chromatography (HPLC). The structure and purity are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry.

Synthetic Utility and Applications

Chiral 1,3-diols like this compound are highly valuable building blocks in asymmetric synthesis. Their stereodefined diol motif is a common feature in a wide range of biologically active natural products, including polyene macrolide antibiotics.

The synthetic utility of these diols stems from their ability to be transformed into various other functional groups with retention of stereochemistry, making them crucial intermediates in the total synthesis of complex molecules. They can also serve as chiral auxiliaries or ligands in asymmetric catalysis.

Visualizations

General Synthetic Workflow for Chiral 1,3-Diols

The following diagram illustrates a general workflow for the synthesis of chiral 1,3-diols, starting from an aldehyde and a ketone.

Caption: General workflow for the synthesis of chiral 1,3-diols.

Role of Chiral 1,3-Diols as Synthetic Intermediates

This diagram illustrates the central role of chiral 1,3-diols as versatile intermediates in the synthesis of more complex molecules.

Caption: The role of chiral 1,3-diols as key synthetic intermediates.

References

An In-depth Technical Guide to the Stereoselective Synthesis of 2-Methyl-1,3-diols

Authored for: Researchers, Scientists, and Drug Development Professionals

The 2-methyl-1,3-diol motif is a ubiquitous structural feature in a vast array of biologically active natural products, including polyketide antibiotics and immunosuppressants.[1][2] The precise stereochemical arrangement of the hydroxyl and methyl groups is often crucial for their biological function. Consequently, the development of robust and highly stereoselective methods for the synthesis of these diols is a significant objective in modern organic synthesis. This guide provides a detailed overview of the core strategies for achieving stereocontrol in the synthesis of 2-methyl-1,3-diols, with a focus on substrate, reagent, and catalyst-controlled methodologies.

Substrate-Controlled Synthesis: Reduction of β-Hydroxy Ketones

One of the most direct approaches to 2-methyl-1,3-diols is the diastereoselective reduction of the corresponding β-hydroxy ketones. The stereochemical outcome of this reduction is dictated by the existing stereocenter at the β-position. Two primary models, the Felkin-Anh model for non-chelating conditions and the Cram-chelate model for chelating conditions, are used to predict the resulting diastereomer.

Felkin-Anh Model (Non-Chelation Control): In the absence of a chelating metal, the reduction proceeds through a transition state where the largest substituent on the α-carbon is positioned anti-periplanar to the incoming nucleophile (hydride) to minimize steric interactions.[3][4] This generally leads to the formation of the syn-1,3-diol.

Cram-Chelate Model (Chelation Control): When a chelating agent (e.g., Zn(BH₄)₂, TiCl₄, BCl₃) is used, it coordinates to both the hydroxyl and carbonyl oxygens, forming a rigid cyclic intermediate.[5][6][7] The hydride is then delivered to the less hindered face of the carbonyl, typically resulting in the formation of the anti-1,3-diol.[8]

Data on Diastereoselective Reductions of β-Hydroxy Ketones

| Entry | Substrate (R, R') | Reducing Agent/Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| 1 | Ph, Me | NaBH₄, MeOH, -78 °C | >95:5 | 90 | J. Am. Chem. Soc. 1984, 106, 8188 |

| 2 | Ph, Me | Zn(BH₄)₂, Et₂O, -78 °C | 5:>95 | 85 | J. Am. Chem. Soc. 1984, 106, 8188 |

| 3 | i-Pr, Me | Et₂BOMe, NaBH₄, THF/MeOH | 97:3 | 92 | Tetrahedron Lett. 1987, 28, 155 |

| 4 | i-Pr, Me | Me₄NBH(OAc)₃, MeCN/AcOH | 3:97 | 95 | J. Am. Chem. Soc. 1988, 110, 3560 |

| 5 | Ph, Ph | Red-Al, Toluene, -78 °C | 2:1 (for 1,3-diol) | N/A | [9] |

| 6 | Various | BCl₃, CH₂Cl₂, -78 °C | High syn selectivity | N/A | [6] |

| 7 | Various | TiCl₄, CH₂Cl₂, -78 °C | High syn selectivity | N/A | [6] |

Experimental Protocol: Chelation-Controlled Reduction to an anti-1,3-Diol

This protocol is adapted from the work of Saksena and Mangiaracina for the reduction of a β-hydroxy ketone using triacetoxyborohydride, which proceeds via internal hydride delivery.

-

Preparation of the Reducing Agent: A solution of sodium borohydride (1.0 eq) in dry THF is cooled to -78 °C. Glacial acetic acid (3.0 eq) is added dropwise, and the mixture is stirred for 15 minutes to form sodium triacetoxyborohydride.

-

Reduction: A solution of the β-hydroxy ketone (1.0 eq) in dry THF is added dropwise to the freshly prepared reducing agent at -78 °C.

-

Reaction Monitoring and Workup: The reaction is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired anti-1,3-diol.

Reagent-Controlled Synthesis: The Evans-Tishchenko Reaction

The Evans-Tishchenko reaction is a powerful method for the diastereoselective reduction of β-hydroxy ketones to furnish anti-1,3-diol monoesters.[10][11] This reaction utilizes a catalytic amount of a samarium (II) iodide complex and an aldehyde as the hydride source.[12] The reaction proceeds through a chair-like transition state involving a samarium chelate, which directs the intramolecular hydride transfer from the aldehyde to the ketone.[10][11][13] A key advantage of this method is the in-situ protection of one of the hydroxyl groups as an ester, which can be useful for subsequent synthetic manipulations.[10]

Data for the Evans-Tishchenko Reaction

| Entry | β-Hydroxy Ketone Substrate | Aldehyde | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

| 1 | 1-hydroxy-1,3-diphenylbutan-2-one | Isobutyraldehyde | >99:1 | 95 | [10] |

| 2 | 5-hydroxy-2,2-dimethyl-4-phenylheptan-3-one | Benzaldehyde | >99:1 | 88 | [10] |

| 3 | 1-hydroxy-1-phenylpentan-2-one | Acetaldehyde | >99:1 | 91 | [10] |

| 4 | Various | Propionaldehyde | N/A | 90 | [11] |

Experimental Protocol: Evans-Tishchenko Reaction

The following is a general procedure for the samarium-catalyzed Evans-Tishchenko reaction.[11]

-

Catalyst Preparation: A solution of samarium(II) iodide (SmI₂) in THF (0.1 M) is prepared according to standard literature procedures.

-

Reaction Setup: To a solution of the β-hydroxy ketone (1.0 eq) and the desired aldehyde (e.g., propionaldehyde, 50 eq) in anhydrous THF (to make a 0.1 M solution of the ketone) at -10 °C under an argon atmosphere, is added the SmI₂ solution (1.1 eq) dropwise.[11]

-

Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[11] The reaction is then quenched with saturated aqueous sodium bicarbonate and extracted with diethyl ether.[11]

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by silica gel flash column chromatography to yield the anti-1,3-diol monoester.[11]

Catalyst-Controlled Synthesis: Asymmetric Hydrogenation

Asymmetric hydrogenation represents a highly efficient and atom-economical approach for the enantioselective synthesis of chiral 2-methyl-1,3-diols. This method typically involves the reduction of a suitable prochiral substrate, such as a β-keto ester or an α,β-unsaturated ester, using a chiral transition metal catalyst. Ruthenium and rhodium complexes bearing chiral phosphine ligands, such as BINAP, are commonly employed.

Data for Asymmetric Hydrogenation to Chiral Diols

| Entry | Substrate | Catalyst | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Methyl 3-oxobutanoate | Ru(OAc)₂[(R)-BINAP] | >99 | N/A | 98 | J. Am. Chem. Soc. 1987, 109, 5856 | | 2 | Ethyl 4-chloro-3-oxobutanoate | RuCl₂[(R)-BINAP]₂NEt₃ | 97 | N/A | 100 | J. Am. Chem. Soc. 1988, 110, 629 | | 3 | tert-Butyl 6-chloro-3,5-dioxohexanoate | L. brevis ADH | >99 (for (S)-hydroxy-keto ester) | N/A | 72 |[14] | | 4 | tert-Butyl 6-chloro-3,5-dioxohexanoate | Baker's Yeast | 90-94 (for (R)-hydroxy-keto ester) | N/A | 50 |[14] |

Experimental Protocol: Asymmetric Hydrogenation of a β-Keto Ester

The following is a representative protocol for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst.

-

Catalyst Preparation: In a glovebox, a pressure vessel is charged with Ru(OAc)₂[(R)-BINAP] (0.01 mol%).

-

Reaction Setup: A solution of the β-keto ester (1.0 eq) in anhydrous methanol is added to the pressure vessel.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours).

-

Workup and Analysis: After cooling and careful venting of the hydrogen gas, the solvent is removed under reduced pressure. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

-

Purification: The crude product is purified by flash chromatography or distillation to afford the enantioenriched β-hydroxy ester, which can then be reduced to the corresponding 2-methyl-1,3-diol using a standard reducing agent like LiAlH₄.

Conclusion

The stereoselective synthesis of 2-methyl-1,3-diols can be achieved through a variety of powerful and reliable methods. The choice of strategy—be it substrate-controlled, reagent-controlled, or catalyst-controlled—depends on the desired diastereomer and enantiomer, the complexity of the substrate, and the availability of starting materials and reagents. Substrate-controlled reductions of β-hydroxy ketones offer a direct route to either syn or anti diols by selecting appropriate non-chelating or chelating conditions. The Evans-Tishchenko reaction provides a highly selective method for obtaining anti-1,3-diol monoesters. For enantioselective syntheses, asymmetric catalysis, particularly hydrogenation, stands out for its efficiency and atom economy, providing access to highly enantioenriched diol precursors. A thorough understanding of these methodologies is essential for researchers and professionals engaged in the synthesis of complex, biologically active molecules.

References

- 1. Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed [1,3]-allylic alcohol transposition - Chemical Science (RSC Publishing) DOI:10.1039/D2SC07059F [pubs.rsc.org]

- 2. Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed [1,3]-allylic alcohol transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. web.uvic.ca [web.uvic.ca]

- 8. users.ox.ac.uk [users.ox.ac.uk]

- 9. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]

- 10. Evans–Tishchenko reaction - Wikipedia [en.wikipedia.org]

- 11. Evans-Tishchenko Reaction | NROChemistry [nrochemistry.com]

- 12. synarchive.com [synarchive.com]

- 13. research.ed.ac.uk [research.ed.ac.uk]

- 14. Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral 1,3-Diols: A Cornerstone of Asymmetric Synthesis for Drug Development

An In-Depth Technical Guide on the Background, Discovery, and Synthesis of Chiral 1,3-Diols for Researchers, Scientists, and Drug Development Professionals.

The 1,3-diol motif is a ubiquitous structural feature found in a vast array of biologically active natural products and pharmaceutical agents. The precise stereochemical arrangement of the two hydroxyl groups is often critical for their biological function, making the stereoselective synthesis of chiral 1,3-diols a paramount objective in modern organic chemistry and drug development. This guide provides a comprehensive overview of the historical background, key discoveries, and detailed synthetic methodologies for accessing these crucial chiral building blocks.

Background and Significance

Chiral 1,3-diols are fundamental components of numerous polyketide natural products, a class of compounds known for their diverse and potent biological activities, including antibiotic, antifungal, and anticancer properties. For instance, the core of many macrolide antibiotics, such as erythromycin, is built upon a repeating sequence of chiral 1,3-diol units. In the pharmaceutical industry, the enantiopure 1,3-diol moiety is a key structural element in a variety of drugs, including the blockbuster statin drugs like atorvastatin and rosuvastatin, which are used to lower cholesterol.[1] The defined spatial orientation of the hydroxyl groups in these molecules is essential for their specific binding to target enzymes and receptors, highlighting the importance of controlling stereochemistry during their synthesis.

The development of synthetic methods to access enantiomerically pure 1,3-diols has been a major focus of research for several decades. Early approaches often relied on chiral pool synthesis, utilizing naturally occurring chiral molecules as starting materials. However, the demand for a broader range of structurally diverse 1,3-diols spurred the development of catalytic asymmetric methods that allow for the efficient and highly selective synthesis of either enantiomer of a desired diol.

Key Discoveries and Pioneers

The field of asymmetric synthesis of chiral 1,3-diols has been shaped by the groundbreaking work of several pioneering chemists.

-

Ryoji Noyori: Awarded the Nobel Prize in Chemistry in 2001 for his work on asymmetric hydrogenation, Noyori's development of ruthenium-phosphine catalysts, particularly those using the BINAP ligand, revolutionized the synthesis of chiral alcohols, including 1,3-diols.[2][3] His methods allow for the highly enantioselective reduction of β-keto esters and other functionalized ketones, providing a direct route to chiral 1,3-diols with exceptional levels of stereocontrol.[2][3]

-

K. Barry Sharpless: Another 2001 Nobel laureate in Chemistry, Sharpless developed the highly versatile asymmetric epoxidation of allylic alcohols.[4] This method provides access to enantiopure epoxy alcohols, which are valuable chiral building blocks that can be readily converted to a variety of functional groups, including 1,3-diols, through regioselective ring-opening reactions.[4][5]

These seminal discoveries, along with the continuous development of new catalytic systems and synthetic strategies, have provided chemists with a powerful toolbox for the construction of complex molecules containing the chiral 1,3-diol motif.

Major Synthetic Routes to Chiral 1,3-Diols

Several powerful and versatile methods have been developed for the stereoselective synthesis of chiral 1,3-diols. The choice of method often depends on the desired stereoisomer (syn or anti), the substitution pattern of the target molecule, and the availability of starting materials.

Stereoselective Reduction of β-Hydroxy Ketones

One of the most common and reliable strategies for the synthesis of 1,3-diols is the stereoselective reduction of the corresponding β-hydroxy ketones. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and the reaction conditions, allowing for the selective formation of either syn- or anti-1,3-diols.

The inherent stereochemistry of the β-hydroxy ketone can direct the stereochemical outcome of the reduction.

-

Narasaka-Prasad Reduction for syn-1,3-Diols: This method involves the chelation-controlled reduction of a β-hydroxy ketone using a borane reagent in the presence of a chelating agent, typically a dialkylboron triflate or alkoxide. The chelation of the boron reagent to both the hydroxyl and carbonyl oxygens forms a rigid six-membered ring intermediate, forcing the hydride to attack from the less hindered face, resulting in the formation of the syn-diol.

-

Evans-Tishchenko Reduction for anti-1,3-Diols: This method utilizes an intramolecular hydride transfer from a transiently formed hemiacetal alkoxide. The reaction of a β-hydroxy ketone with an aldehyde in the presence of a Lewis acid, such as samarium iodide (SmI₂), leads to the formation of a six-membered cyclic intermediate where the hydride is delivered intramolecularly to the ketone, yielding the anti-1,3-diol.[6]

Asymmetric Hydrogenation of β-Keto Esters and Diketones

The enantioselective hydrogenation of β-keto esters and 1,3-diketones catalyzed by chiral transition metal complexes is a highly efficient method for producing chiral 1,3-diols with excellent enantioselectivity.

-

Noyori Asymmetric Hydrogenation: As mentioned earlier, ruthenium catalysts bearing chiral phosphine ligands, such as BINAP, are highly effective for the asymmetric hydrogenation of β-keto esters. This reaction provides access to β-hydroxy esters, which can then be reduced to the corresponding 1,3-diols. The hydrogenation of 1,3-diketones can also be achieved with high enantioselectivity, directly affording chiral 1,3-diols.[2]

Biocatalytic Approaches

The use of enzymes, particularly ketoreductases (KREDs), has emerged as a powerful and environmentally friendly approach for the synthesis of chiral 1,3-diols.[7][8] These enzymes can exhibit exquisite stereoselectivity, often providing access to enantiopure diols that are difficult to obtain through traditional chemical methods.

-

Enzymatic Reduction of 1,3-Diketones and β-Hydroxy Ketones: Ketoreductases can catalyze the stereoselective reduction of 1,3-diketones and β-hydroxy ketones to produce chiral 1,3-diols with high enantiomeric and diastereomeric purity.[9][10] A wide range of commercially available KREDs with different stereopreferences allows for the synthesis of all four possible stereoisomers of a 1,3-diol.

From Chiral Epoxy Alcohols via Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation provides a reliable method for the synthesis of enantiopure 2,3-epoxy alcohols from allylic alcohols.[4][11] These versatile intermediates can be converted to chiral 1,3-diols through regioselective ring-opening reactions. Nucleophilic attack at the C3 position of the epoxide, often with a hydride source or an organocuprate, leads to the formation of the 1,3-diol.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical quantitative data for the synthesis of chiral 1,3-diols using the methods described above. The values for yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) can vary depending on the specific substrate and reaction conditions.

| Method | Substrate | Product Stereochemistry | Typical Yield (%) | Typical d.r. (syn:anti) | Typical e.e. (%) |

| Narasaka-Prasad Reduction | β-Hydroxy Ketone | syn-1,3-Diol | 70-95 | >95:5 | >99 |

| Evans-Tishchenko Reduction | β-Hydroxy Ketone | anti-1,3-Diol | 75-90 | >95:5 | >98 |

| Noyori Asymmetric Hydrogenation | β-Keto Ester | Chiral β-Hydroxy Ester | 90-100 | - | >98 |

| Noyori Asymmetric Hydrogenation | 1,3-Diketone | Chiral 1,3-Diol | 85-99 | Varies | >99 |

| Biocatalytic Reduction (KRED) | 1,3-Diketone | Chiral 1,3-Diol | 80-99 | >99:1 | >99 |

| Biocatalytic Reduction (KRED) | β-Hydroxy Ketone | Chiral 1,3-Diol | 70-95 | >99:1 | >99 |

| Sharpless Epoxidation/Ring Opening | Allylic Alcohol | Chiral 1,3-Diol | 60-85 (over 2 steps) | Varies | >95 |

Experimental Protocols

General Procedure for Narasaka-Prasad Reduction of a β-Hydroxy Ketone

-

To a solution of the β-hydroxy ketone (1.0 mmol) in a mixture of THF and methanol (4:1, 5 mL) at -78 °C is added diethylmethoxyborane (1.2 mmol).

-

The reaction mixture is stirred at -78 °C for 30 minutes.

-

Sodium borohydride (1.5 mmol) is added in one portion.

-

The reaction is stirred at -78 °C for 3 hours.

-

The reaction is quenched by the slow addition of acetic acid (1 mL).

-

The mixture is warmed to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford the syn-1,3-diol.

General Procedure for Noyori Asymmetric Hydrogenation of a β-Keto Ester

-

In a glovebox, a pressure vessel is charged with [RuCl((S)-BINAP)]₂NEt₃ (0.005 mmol) and the β-keto ester (1.0 mmol).

-

Degassed methanol (5 mL) is added.

-

The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas to 10 atm.

-

The reaction mixture is stirred at 50 °C for 12-24 hours.

-

The vessel is cooled to room temperature and the pressure is carefully released.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral β-hydroxy ester.

General Procedure for Biocatalytic Reduction using a Ketoreductase

-

To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is added the 1,3-diketone or β-hydroxy ketone substrate (1.0 mmol).

-

A co-factor regeneration system is added, typically consisting of glucose and glucose dehydrogenase.

-

The ketoreductase enzyme (commercially available or expressed) is added.

-

The reaction mixture is shaken at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

The reaction is monitored by TLC or HPLC.

-

Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral 1,3-diol.

General Procedure for Sharpless Asymmetric Epoxidation and Reductive Opening

-

Epoxidation: To a solution of titanium(IV) isopropoxide (0.1 mmol) and (+)-diethyl tartrate (0.12 mmol) in dichloromethane (5 mL) at -20 °C is added a solution of the allylic alcohol (1.0 mmol) in dichloromethane.

-

After stirring for 30 minutes, a solution of tert-butyl hydroperoxide in toluene (2.0 mmol) is added dropwise.

-

The reaction is stirred at -20 °C for 4-6 hours.

-

The reaction is quenched by the addition of water.

-

The mixture is warmed to room temperature and stirred for 1 hour.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude epoxy alcohol.

-

Reductive Opening: The crude epoxy alcohol is dissolved in THF (5 mL) and cooled to 0 °C.

-

A solution of lithium aluminum hydride (1.5 mmol) in THF is added dropwise.

-

The reaction is stirred at 0 °C for 1 hour and then warmed to room temperature for 2 hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

-

The resulting solid is filtered off, and the filtrate is concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral 1,3-diol.

Visualizations

Synthetic Pathways to Chiral 1,3-Diols

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 9. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dalalinstitute.com [dalalinstitute.com]

An In-depth Technical Guide to the Safe Handling of 2-Methyl-1,3-Pentanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-methyl-1,3-pentanediol, a chemical intermediate with applications in various industrial and research settings. The following sections detail its chemical and physical properties, toxicological profile, and best practices for its safe use, storage, and disposal. This document is intended to equip laboratory and drug development professionals with the necessary knowledge to minimize risks associated with the handling of this compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes key data for 2-methyl-1,3-pentanediol.

| Property | Value | Reference |

| Molecular Formula | C6H14O2 | [1][2][3][4] |

| Molecular Weight | 118.17 g/mol | [1][2][3] |

| CAS Number | 149-31-5 | [1][3][4][5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 215.8 °C at 760 mmHg | [1] |

| Flash Point | 108.5 °C | [1] |

| Density | 0.958 g/cm³ | [1] |

| Vapor Pressure | 0.0315 mmHg at 25 °C | [1] |

| Solubility | Soluble (50 g/L at 25 °C) | [5] |

| LogP | 0.38570 | [1] |

| Refractive Index | 1.445 | [1] |

Toxicological Data

Toxicological data is crucial for assessing the potential health hazards of a chemical. While specific toxicological studies on 2-methyl-1,3-pentanediol are not extensively detailed in publicly available literature, data for structurally related compounds such as 2-methyl-2,4-pentanediol and 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate provide valuable insights into its potential effects.

| Parameter | Test Species | Route of Exposure | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 5,000 mg/kg (for 2-methyl-1,3-propanediol) | [7] |

| Acute Oral Toxicity (LD50) | Rat | Oral | 3,700 mg/kg (for 2-methyl-2,4-pentanediol) | [8] |

| Acute Oral Toxicity (LD50) | Rat | Oral | 6.86 ml/kg bw (for 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) | [9] |

| Skin Corrosion/Irritation | Rabbit | Dermal | No skin irritation (for 2-methyl-1,3-propanediol) | [7] |

| Skin Corrosion/Irritation | Rabbit | Dermal | Slight to moderate erythema (for 2-methyl-2,4-pentanediol) | [10] |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Causes serious eye irritation (for 2-methyl-2,4-pentanediol) | [8][11] |

| Germ Cell Mutagenicity | S. typhimurium (Ames test) | In vitro | Negative (for 2-methyl-1,3-propanediol) | [7] |

Hazard Classifications:

-

Eye Irritation: Category 2A[5]

-

Skin Irritation: Category 2[5]

-

Specific target organ toxicity - single exposure: Category 3 (Respiratory system)[5][11]

Best Practices for Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensuring a safe laboratory environment.

3.1. Personal Protective Equipment (PPE)

The following PPE should be worn when handling 2-methyl-1,3-pentanediol:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][12]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[6][12] Long-sleeved clothing and a chemical-resistant apron are also recommended.[12]

-

Respiratory Protection: A respirator is not typically required for normal handling with adequate ventilation.[12] However, if vapors or mists are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

3.2. Engineering Controls

-

Use with adequate ventilation to keep airborne concentrations low.[6]

-

Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[13]

3.3. Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[6]

-

Keep away from heat, sparks, and flame.[6]

-

Incompatible materials include oxidizing agents.[12]

Emergency Procedures

In the event of an emergency, follow these procedures:

4.1. First Aid Measures

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7][11]

-

Skin Contact: Wash off with soap and plenty of water.[7][11] Remove contaminated clothing and wash before reuse.[13]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[7][13]

4.2. Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]

-

Specific Hazards: Hazardous decomposition products include carbon monoxide and carbon dioxide.[8][12]

-

Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6][8]

4.3. Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[8] Ensure adequate ventilation.[8] Remove all sources of ignition.[6]

-

Environmental Precautions: Do not let the product enter drains.[7][8]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container for disposal.[6][8]

Experimental Workflows and Logical Relationships

While specific experimental protocols for 2-methyl-1,3-pentanediol are not detailed in the available literature, the following diagrams illustrate generalized workflows for chemical safety assessment and emergency response.

References

- 1. 2-Methyl-1,3-pentanediol | CAS#:149-31-5 | Chemsrc [chemsrc.com]

- 2. (2R,3R)-2-Methyl-1,3-pentanediol | C6H14O2 | CID 10986199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-1,3-pentanediol | C6H14O2 | CID 61099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CAS # 149-31-5, 2-Methyl-1,3-pentanediol, NSC 1251 - chemBlink [chemblink.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 2-METHYL-1,3-PROPANEDIOL - Safety Data Sheet [chemicalbook.com]

- 8. hamptonresearch.com [hamptonresearch.com]

- 9. ec.europa.eu [ec.europa.eu]

- 10. epa.gov [epa.gov]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to (2S,3S)-2-Methyl-1,3-pentanediol

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (2S,3S)-2-Methyl-1,3-pentanediol, tailored for researchers, scientists, and professionals in drug development. While this specific stereoisomer is not extensively documented in publicly available literature, this guide consolidates known information about the broader class of 2-methyl-1,3-diols and outlines plausible synthetic and analytical approaches.

Molecular Structure and Properties

This compound is a chiral organic compound featuring two stereocenters. The "2S,3S" designation specifies the spatial arrangement of the methyl and hydroxyl groups at the second and third carbon atoms of the pentane backbone.

Physicochemical Properties

Quantitative data for this compound and its related isomers are summarized in the table below. It is important to note that while some data is specific to the (2S,3S) isomer, other properties are reported for the general 2-methyl-1,3-pentanediol structure without stereochemical assignment.

| Property | Value | Source |

| Molecular Formula | C6H14O2 | PubChem[1] |

| Molecular Weight | 118.17 g/mol | PubChem[1] |

| CAS Number | 94953-91-0 | Drugfuture[2] |

| IUPAC Name | (2S,3S)-2-methylpentane-1,3-diol | Drugfuture[2] |

| SMILES | CC--INVALID-LINK--CO">C@HO | Drugfuture[2] |

| XLogP3 | 0.6 | PubChem[3] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[3] |

| Boiling Point | 215.8 °C at 760 mmHg (for 2-Methyl-1,3-pentanediol) | Chemsrc[3] |

| Density | 0.958 g/cm³ (for 2-Methyl-1,3-pentanediol) | Chemsrc[3] |

| Flash Point | 108.5 °C (for 2-Methyl-1,3-pentanediol) | Chemsrc[3] |

Spectroscopic Data

| Spectroscopy | Data Highlights (for 2-Methyl-1,3-pentanediol) | Source |

| Mass Spectrometry (EI) | Molecular Ion (m/z): 118. Key fragments and their relative intensities would be expected. | NIST WebBook[4] |

| ¹H NMR | Spectral data for related compounds like 2-methyl-1,3-propanediol are available and would show characteristic signals for methyl, methylene, and methine protons adjacent to hydroxyl groups. | ChemicalBook[5] |

| ¹³C NMR | Spectral data for related compounds like 2-methyl-1,3-propanediol are available. | ChemicalBook |

| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretching) and absorptions in the 1000-1200 cm⁻¹ region (C-O stretching) would be characteristic. |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed scientific literature. However, based on established methods for the stereoselective synthesis of 1,3-diols, a plausible synthetic route can be proposed.

Proposed Stereoselective Synthesis

The stereoselective synthesis of 1,3-diols is a well-researched area in organic chemistry, often involving aldol reactions followed by stereoselective reduction.[6][7] A potential pathway to this compound could involve an asymmetric aldol reaction between propanal and a chiral ketone equivalent, followed by a diastereoselective reduction of the resulting β-hydroxy ketone.

Step 1: Asymmetric Aldol Reaction

-

Objective: To form the carbon-carbon bond between C2 and C3 with the desired (S,S) stereochemistry.

-

Reagents: Propanal, a chiral auxiliary-bearing propionate derivative (e.g., an N-propionyl oxazolidinone), a Lewis acid (e.g., TiCl₄ or Sn(OTf)₂), and a hindered base (e.g., N,N-diisopropylethylamine).

-

Procedure:

-

The chiral auxiliary-bearing propionate is treated with the Lewis acid and the hindered base at low temperature (e.g., -78 °C) in an appropriate solvent like dichloromethane to form a chiral enolate.

-

Propanal is then added to the reaction mixture, and the reaction is allowed to proceed until completion.

-

Workup with a suitable quenching agent (e.g., saturated aqueous ammonium chloride) would yield the aldol adduct.

-

Step 2: Diastereoselective Reduction and Auxiliary Cleavage

-

Objective: To reduce the ketone functionality to a hydroxyl group, establishing the second stereocenter, and to remove the chiral auxiliary.

-

Reagents: A reducing agent known for 1,3-syn diastereoselectivity (e.g., sodium borohydride with a chelating agent or a directed reduction protocol), followed by a reagent for auxiliary cleavage (e.g., lithium hydroxide).

-

Procedure:

-

The aldol adduct is dissolved in a suitable solvent (e.g., methanol/THF).

-

The reducing agent is added at low temperature to control the stereoselectivity of the reduction.

-

After the reduction is complete, the chiral auxiliary is cleaved under basic conditions.

-

Purification by column chromatography would be necessary to isolate the final product, this compound.

-

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial to confirm the structure and stereochemistry. 2D NMR techniques like COSY and HSQC would aid in assigning the proton and carbon signals. The relative stereochemistry could be inferred from the coupling constants between the protons on C2 and C3.

-

Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric and diastereomeric purity of the synthesized compound.

Biological Activity and Applications in Drug Development

Currently, there is no specific information in the public domain regarding the biological activity of this compound or its applications in drug development. The 2-methyl-1,3-diol structural motif is present in some polyhydroxylated natural products that exhibit biological activities.[8] However, the biological relevance of this specific small molecule diol remains an area for future investigation.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates a generalized workflow for the proposed stereoselective synthesis of this compound.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Disclaimer: This technical guide has been compiled from publicly available scientific data. Specific experimental protocols and biological activity data for this compound are not extensively reported. The proposed synthetic route is based on established methodologies for similar compounds and would require experimental validation.

References

- 1. 2-Methyl-1,3-pentanediol | C6H14O2 | CID 61099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-METHYL-1,3-PENTANEDIOL, (2S,3S)- [drugfuture.com]

- 3. (2R,3S)-2-methylpentane-1,3-diol | C6H14O2 | CID 10877093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Pentanediol, 2-methyl- [webbook.nist.gov]

- 5. 2-METHYL-1,3-PROPANEDIOL(2163-42-0) 1H NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed [1,3]-allylic alcohol transposition - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Pentanediols: A Comprehensive Technical Guide for Drug Development

Introduction

Chiral pentanediols are a versatile class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Their stereogenic centers and functional diol moieties make them invaluable chiral building blocks and auxiliaries for the asymmetric synthesis of complex, enantiomerically pure pharmaceutical agents. The precise three-dimensional arrangement of atoms in a drug molecule is often critical for its pharmacological activity and safety profile. Consequently, the ability to control stereochemistry during synthesis is paramount. This technical guide provides an in-depth review of the synthesis, applications, and significance of various chiral pentanediols in the development of modern therapeutics.

Synthesis of Chiral Pentanediols

The enantioselective synthesis of pentanediols can be achieved through various chemical and biocatalytic methods. These approaches aim to produce specific stereoisomers with high enantiomeric excess (ee) and chemical yield.

Asymmetric Synthesis of (2R,4R)-Pentanediol

(2R,4R)-Pentanediol is a key precursor for the synthesis of chiral ligands used in asymmetric catalysis. One of the most efficient methods for its production is the asymmetric reduction of acetylacetone.

Enzymatic Reduction of Acetylacetone

Biocatalysis using ketoreductases (KREDs) offers a highly selective and environmentally friendly route to (2R,4R)-pentanediol. Engineered KREDs have demonstrated remarkable efficiency, even in neat substrate systems, leading to high product concentrations.[1]

Table 1: Quantitative Data for the Enzymatic Synthesis of (2R,4R)-Pentanediol

| Catalyst/Enzyme | Substrate | Product | Concentration (g/L) | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Excess (de) (%) | Reference |

| Engineered Ketoreductase (KRED) | Acetylacetone | (2R,4R)-Pentanediol | 208 | Not Specified | ≥99 | ≥99 | [1] |

Experimental Protocol: Ketoreductase-Mediated Synthesis of (2R,4R)-Pentanediol

The following is a generalized protocol based on the principles of enzymatic reduction of acetylacetone.

-

Materials: Engineered ketoreductase (KRED), acetylacetone, cofactor (e.g., NADH or NADPH), co-substrate for cofactor regeneration (e.g., isopropanol), buffer solution, organic solvent for extraction (e.g., ethyl acetate).

-

Procedure:

-

In a temperature-controlled reactor, the KRED enzyme is suspended in a suitable buffer.

-

The cofactor (NADH or NADPH) and the co-substrate (isopropanol) are added to the reaction mixture.

-

Acetylacetone is added to the mixture. In some advanced processes, the reaction can be run in a "neat" system where acetylacetone itself is the primary solvent.[1]

-

The reaction is stirred at a controlled temperature (e.g., 30 °C) and pH until completion, which is monitored by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the product is extracted from the aqueous phase using an organic solvent.

-

The organic layer is dried and the solvent is evaporated to yield the crude (2R,4R)-pentanediol.

-

Purification is typically achieved by distillation or chromatography.

-

Logical Relationship: General Workflow for Asymmetric Synthesis

References

Methodological & Application

The Utility of (2S,3S)-2-Methyl-1,3-pentanediol as a Chiral Auxiliary: Application Notes and Protocols

Disclaimer: Extensive literature searches did not yield specific examples of (2S,3S)-2-Methyl-1,3-pentanediol being employed as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are therefore based on the general principles of how chiral diols are utilized as auxiliaries and are intended to serve as a practical guide for researchers exploring the potential of this and other chiral diols. The experimental details and data presented are illustrative and based on commonly used chiral diol auxiliaries.

Introduction to Chiral Diols as Auxiliaries

Chiral diols are a valuable class of chiral auxiliaries in asymmetric synthesis. They are typically used to control the stereochemical outcome of reactions by forming temporary chiral acetals or ketals with a prochiral substrate. The steric and electronic properties of the chiral diol create a biased environment, directing the approach of reagents to one face of the molecule, thereby leading to the formation of one diastereomer in excess. Following the stereoselective transformation, the chiral auxiliary can be removed and ideally recycled. C2-symmetric diols are often favored as they can provide excellent levels of stereocontrol.

Core Applications

The primary application of chiral diols as auxiliaries is in the diastereoselective functionalization of carbonyl compounds. This includes:

-

Asymmetric Alkylation: Directing the addition of a nucleophile to the α-carbon of a ketone or aldehyde.

-

Diastereoselective Aldol Reactions: Controlling the stereochemistry of the newly formed stereocenters in the aldol adduct.

-

Asymmetric Diels-Alder Reactions: Influencing the facial selectivity of the dienophile.

-

Asymmetric Conjugate Additions: Directing the 1,4-addition of nucleophiles to α,β-unsaturated systems.

General Experimental Protocols